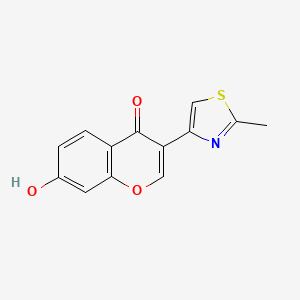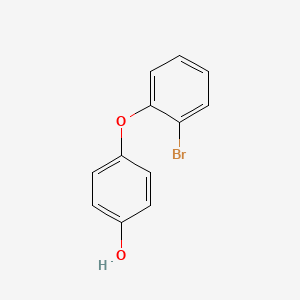
2-(4-Hydroxyphenoxy)-1-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ヒドロキシフェノキシ)-1-ブロモベンゼンは、ベンゼン環に臭素原子とヒドロキシフェノキシ基が結合した有機化合物です。
製法
合成経路と反応条件
2-(4-ヒドロキシフェノキシ)-1-ブロモベンゼンの合成は、通常、2-フェノキシフェノールの臭素化を伴います。一般的な方法の1つには、臭素またはN-ブロモスクシンイミド(NBS)を臭素化剤として使用し、鉄やルイス酸などの触媒の存在下で行う方法があります。反応は通常、ジクロロメタンやクロロホルムなどの有機溶媒中で、室温またはわずかに高温で行われます。
工業生産方法
2-(4-ヒドロキシフェノキシ)-1-ブロモベンゼンの工業生産には、同様の臭素化プロセスがより大規模に行われる場合があります。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、再結晶やカラムクロマトグラフィーなどの精製工程が採用され、高純度の目的生成物が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene typically involves the bromination of 2-phenoxyphenol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a Lewis acid. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
反応の種類
2-(4-ヒドロキシフェノキシ)-1-ブロモベンゼンは、以下のものを含むさまざまな化学反応を起こすことができます。
求核置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの求核剤と置換することができます。
酸化: ヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボニル基に酸化することができます。
還元: この化合物は、臭素原子を除去したり、ヒドロキシ基を水素原子に変換したりするために還元することができます。
一般的な試薬と条件
求核置換反応: 極性非プロトン性溶媒(例:ジメチルスルホキシド)中の水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬が一般的に使用されます。
酸化: 水性または酸性条件下での過マンガン酸カリウム、または酢酸中の三酸化クロム。
還元: 無水エーテル中のパラジウム触媒または水素化リチウムアルミニウムによる水素ガス。
生成される主要な生成物
求核置換反応: 生成物には、さまざまな官能基を有する置換フェノキシベンゼンが含まれます。
酸化: 生成物には、キノンやフェノキシベンザルデヒドが含まれます。
還元: 生成物には、脱ハロゲン化されたフェノキシベンゼンやフェノールが含まれます。
科学的研究の応用
2-(4-ヒドロキシフェノキシ)-1-ブロモベンゼンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 薬物開発における潜在的な用途と医薬品のためのビルディングブロックとして調査されています。
産業: 特定の特性を持つポリマー、樹脂、その他の材料の製造に使用されています。
作用機序
2-(4-ヒドロキシフェノキシ)-1-ブロモベンゼンの作用機序は、その特定の用途によって異なります。生物系では、ヒドロキシ基と臭素基を通じて細胞成分と相互作用し、酵素活性または細胞シグナル伝達経路に影響を与える可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物との比較
類似化合物
2-(4-ヒドロキシフェノキシ)プロピオン酸: 除草剤の合成における重要な中間体。
4-ヒドロキシフェニル酢酸: 医薬品の合成や生化学試薬として使用されます。
2-フェノキシフェノール: さまざまな有機化合物の合成における前駆体。
独自性
2-(4-ヒドロキシフェノキシ)-1-ブロモベンゼンは、臭素原子とヒドロキシフェノキシ基の両方が存在することで独特であり、これにより、明確な反応性と潜在的な用途が実現されます。さまざまな化学反応を起こす能力により、有機合成や産業用途において汎用性の高い化合物となっています。
特性
分子式 |
C12H9BrO2 |
|---|---|
分子量 |
265.10 g/mol |
IUPAC名 |
4-(2-bromophenoxy)phenol |
InChI |
InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H |
InChIキー |
LADNYENVXZMCBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






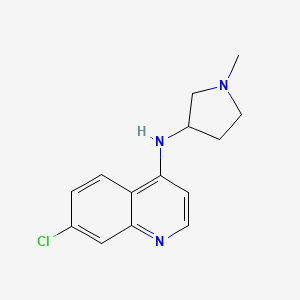
![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
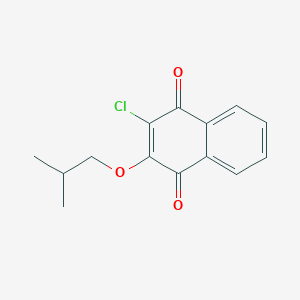
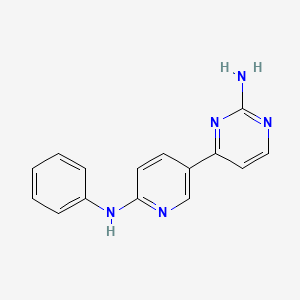
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)


